

Sedoheptulose 7-phosphate as a key intermediate in carbon metabolism

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Sedoheptulose 7-Phosphate: A Linchpin of Central Carbon Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose 7-phosphate (S7P) is a crucial seven-carbon sugar phosphate that occupies a central position in carbon metabolism. As a key intermediate in the pentose phosphate pathway (PPP) and the Calvin cycle, S7P serves as a critical nexus linking anabolic and catabolic processes.^[1] Its strategic location allows it to contribute to the biosynthesis of essential molecules such as nucleic acids and aromatic amino acids, as well as to the regeneration of primary carbon acceptors in photosynthesis.^{[2][3]} Furthermore, emerging research has highlighted the role of S7P and its metabolizing enzymes in various physiological and pathological states, making it an area of growing interest for therapeutic intervention. This technical guide provides a comprehensive overview of the core biochemistry of S7P, detailed experimental protocols for its study, and quantitative data to support further research and development.

The Central Role of Sedoheptulose 7-Phosphate in Metabolic Pathways

Sedoheptulose 7-phosphate is primarily synthesized and consumed within two major metabolic pathways: the non-oxidative phase of the Pentose Phosphate Pathway and the regenerative phase of the Calvin Cycle.

The Pentose Phosphate Pathway (Non-Oxidative Phase)

In the cytoplasm of most organisms, the non-oxidative PPP is a reversible network of reactions that interconverts five-carbon sugars with intermediates of glycolysis. S7P is a key player in this pathway, participating in reactions catalyzed by two crucial enzymes: transketolase and transaldolase.^[4]

- **Formation of S7P:** Transketolase, a thiamine pyrophosphate (TPP)-dependent enzyme, catalyzes the transfer of a two-carbon ketol unit from xylulose 5-phosphate (Xu5P) to ribose 5-phosphate (R5P), yielding S7P and glyceraldehyde 3-phosphate (GAP).
- **Consumption of S7P:** Transaldolase then facilitates the transfer of a three-carbon dihydroxyacetone group from S7P to GAP, producing erythrose 4-phosphate (E4P) and the glycolytic intermediate fructose 6-phosphate (F6P).^[5]

This sequence of reactions allows for the flexible interconversion of sugar phosphates to meet the cell's metabolic demands for nucleotide synthesis (via R5P) or glycolysis/gluconeogenesis (via F6P and GAP).

The Calvin Cycle

In photosynthetic organisms, S7P is a vital component of the Calvin cycle, which occurs in the chloroplast stroma and is responsible for the fixation of atmospheric CO₂. The regeneration phase of the Calvin cycle ensures a continuous supply of the CO₂ acceptor molecule, ribulose 1,5-bisphosphate (RuBP).^[2]

- **Formation of Sedoheptulose 1,7-bisphosphate:** Aldolase condenses dihydroxyacetone phosphate (DHAP) and erythrose 4-phosphate (E4P) to form sedoheptulose 1,7-bisphosphate (SBP).
- **Formation of S7P:** Sedoheptulose-1,7-bisphosphatase (SBPase), a key regulatory enzyme, catalyzes the irreversible dephosphorylation of SBP to S7P.^[6]

- Conversion to Pentose Phosphates: Transketolase then utilizes S7P and GAP to produce R5P and Xu5P, which are subsequently converted to RuBP, thus completing the cycle.

The regulation of SBPase activity is critical for controlling the flux of carbon through the Calvin cycle and, consequently, the overall rate of photosynthesis.^[7]

Quantitative Data on Sedoheptulose 7-Phosphate and Associated Enzymes

The following tables summarize key quantitative data related to S7P and the enzymes that metabolize it. This information is essential for metabolic modeling, flux analysis, and understanding the biochemical kinetics of these pathways.

Table 1: Intracellular Concentrations of Sedoheptulose 7-Phosphate

Organism/Tissue/Condition	Concentration	Reference
Escherichia coli (Wild Type)	~ 0.1 mM	^[8]
Escherichia coli (Δ tktAB Δ zwf, overexpressing PKT)	~ 3 mM	^[8]
Transaldolase-deficient human fibroblasts	7.43 and 26.46 μ mol/mg protein	^[9]
Transaldolase-deficient human lymphoblasts	16.03 μ mol/mg protein	^[9]
Transaldolase-deficient human blood spots	5.19 and 5.43 μ mol/L	^[9]

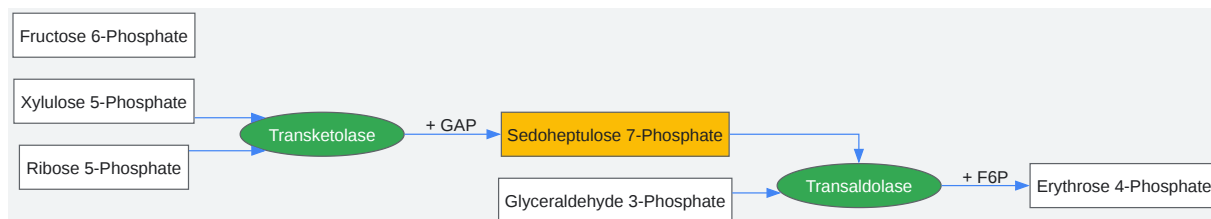
Table 2: Kinetic Parameters of Key Enzymes Involved in S7P Metabolism

Enzyme	Organism	Substrate	Km	Vmax	kcat	kcat/Km (M-1s-1)	Reference
Transketolase	Escherichia coli	Sedoheptulose 7-phosphate	4 mM	-	-	-	[8]
Transaldolase	Rat Liver	Erythrose 4-phosphate	0.13 mM	-	-	-	[5]
Transaldolase	Hepatoma	Erythrose 4-phosphate	0.17 mM	-	-	-	[5]
Sedoheptulose-bisphosphatase	Spinach Chloroplast	Sedoheptulose 1,7-bisphosphate	-	3x that of Fructose 1,6-bisphosphatase	-	1.62 x 106	[10][11]
Sedoheptulose-bisphosphatase	Bacillus methanolicus	Sedoheptulose 1,7-bisphosphate	14 ± 0.5 μM	-	-	-	[12]
Sedoheptulokinase	-	Sedoheptulose	-	-	-	-	[13]

Note: Data for Vmax and kcat are often dependent on specific assay conditions and enzyme preparations, and comprehensive comparative data is not always available. "-" indicates data not found in the cited sources.

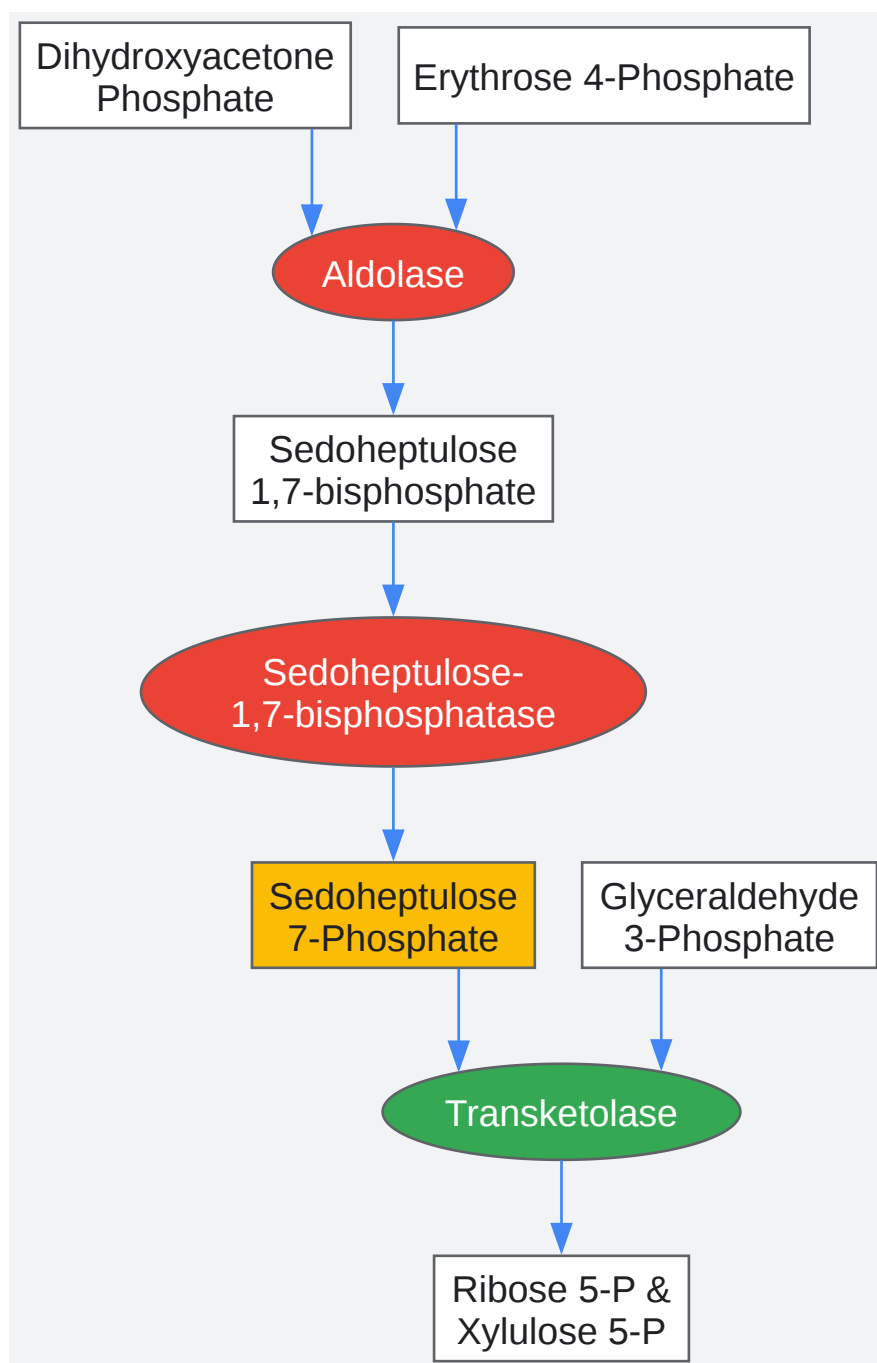
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows related to the study of sedoheptulose 7-phosphate.



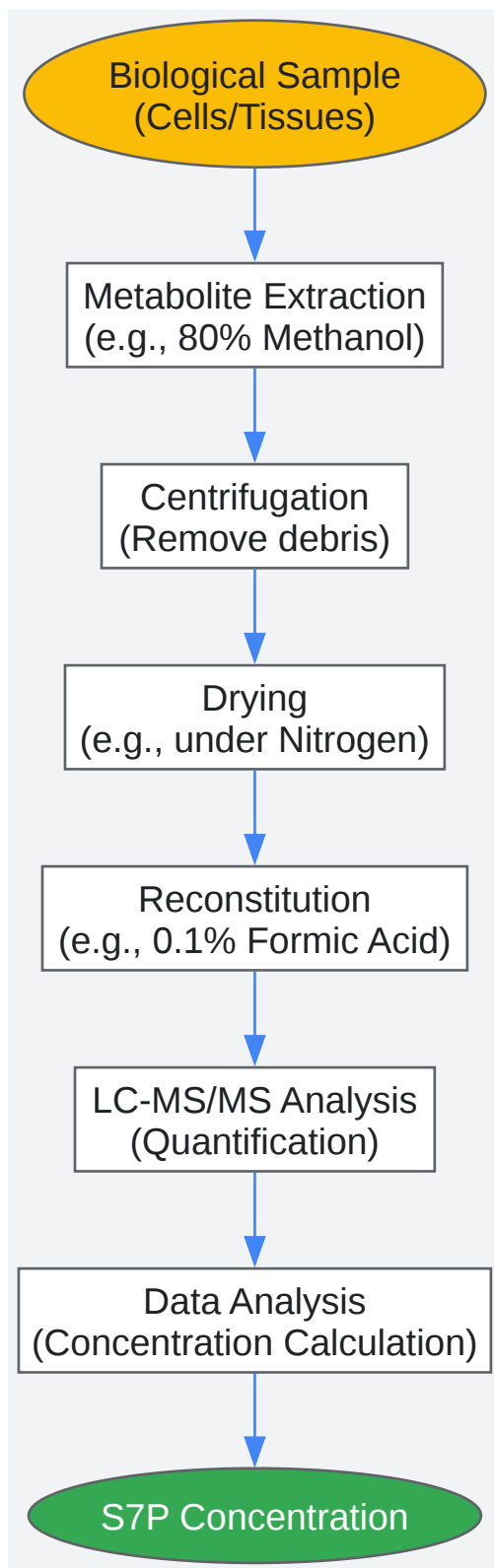
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Caption: The non-oxidative Pentose Phosphate Pathway highlighting the central role of S7P.



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Caption: The role of S7P in the regenerative phase of the Calvin Cycle.



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Caption: A typical experimental workflow for the quantification of S7P.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sedoheptulose 7-phosphate.

Protocol 1: Extraction of S7P from Biological Samples for LC-MS/MS Analysis

Objective: To extract polar metabolites, including S7P, from cultured cells or tissues for subsequent quantification.

Materials:

- Phosphate-buffered saline (PBS), ice-cold
- 80% Methanol, pre-cooled to -80°C
- Centrifuge capable of 14,000 x g and 4°C
- Nitrogen gas evaporator
- 0.1% Formic acid in water

Procedure:

- **Sample Collection:** For cultured cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. For tissues, flash-freeze the sample in liquid nitrogen immediately after collection and grind to a fine powder under liquid nitrogen.
- **Metabolite Extraction:** Add 1 mL of pre-cooled 80% methanol per 10^6 cells or per 10 mg of tissue powder. Vortex vigorously for 1 minute to ensure thorough mixing and quenching of metabolic activity.
- **Incubation:** Incubate the samples at -20°C for at least 30 minutes to precipitate proteins.
- **Centrifugation:** Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

- **Supernatant Collection:** Carefully collect the supernatant containing the extracted metabolites into a new microcentrifuge tube.
- **Drying:** Completely dry the supernatant under a gentle stream of nitrogen gas.
- **Reconstitution:** Reconstitute the dried metabolite extract in 100 μ L of 0.1% formic acid in water. Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining insoluble material.
- **Analysis:** Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

Protocol 2: Purification of Recombinant His-tagged Sedoheptulose-1,7-bisphosphatase (SBPase)

Objective: To purify active recombinant SBPase from E. coli for enzymatic assays and structural studies.

Materials:

- E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged SBPase expression vector
- Luria-Bertani (LB) medium with appropriate antibiotic
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Ni-NTA affinity chromatography column
- Sonicator
- Centrifuge

Procedure:

- **Expression:** Inoculate a 1 L culture of LB medium with the SBPase-expressing E. coli strain and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.
- **Cell Harvest:** Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- **Cell Lysis:** Resuspend the cell pellet in 20 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).
- **Clarification:** Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- **Affinity Chromatography:**
 - Equilibrate the Ni-NTA column with 5 column volumes of lysis buffer.
 - Load the clarified lysate onto the column.
 - Wash the column with 10 column volumes of wash buffer to remove non-specifically bound proteins.
 - Elute the His-tagged SBPase with 5 column volumes of elution buffer. Collect fractions.
- **Purity Analysis:** Analyze the eluted fractions by SDS-PAGE to assess the purity of the recombinant SBPase.
- **Buffer Exchange:** Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) using dialysis or a desalting column.
- **Storage:** Store the purified enzyme at -80°C.[\[14\]](#)

Conclusion

Sedoheptulose 7-phosphate stands as a cornerstone of central carbon metabolism, with its intricate involvement in fundamental biosynthetic and energy-generating pathways. A thorough

understanding of its regulation and the enzymes that govern its flux is paramount for advancements in metabolic engineering, agricultural biotechnology, and the development of novel therapeutics targeting metabolic disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of this key metabolic intermediate. Future investigations into the dynamic regulation of S7P pools and the allosteric control of its associated enzymes will undoubtedly unveil new layers of metabolic complexity and open up new avenues for scientific discovery.

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